Growth hormone releasing hexapeptide acetate
Overview
Description
Growth hormone-releasing peptide 6 (GHRP-6), also known as growth hormone-releasing hexapeptide, is one of several synthetic met-enkephalin analogues that include unnatural D-amino acids. They were developed for their growth hormone-releasing activity and are called growth hormone secretagogues .
Molecular Structure Analysis
The high-resolution structure of the human GHRHR bound to its endogenous ligand reveals a characteristic hormone recognition pattern of GHRH by GHRHR . The α-helical GHRH forms an extensive and continuous network of interactions involving all the extracellular loops (ECLs), all the transmembrane ™ helices except TM4, and the extracellular domain (ECD) of GHRHR .Chemical Reactions Analysis
Under thermal stress in different pH and buffers, GHRP-6 was detected as a low-abundance species with Trp oxidized to 5-hydroxy, kynurenine, and N-formylkynurenine .Scientific Research Applications
Growth Hormone Deficiency Treatment
GHRP-6 Acetate has been nominated for treating growth hormone deficiency, including adult onset . It stimulates the secretion of growth hormone by pituitary somatotrophs, cells in the anterior pituitary that release pituitary growth hormone .
Wasting Syndrome Management
The compound has potential applications in managing wasting syndrome . By stimulating the release of growth hormone, it can help increase muscle mass and overall body weight.
Anorexia Nervosa Treatment
GHRP-6 Acetate has been suggested for the treatment of anorexia nervosa . The increase in growth hormone could potentially stimulate appetite and lead to weight gain.
Muscle Growth Enhancement
Fitness professionals utilize GHRP-6 for pronounced muscle gains . The stimulated growth hormone release can contribute to muscle growth and development.
Body Fat Reduction
GHRP-6 is also used for decreasing body fat . The increase in growth hormone can enhance metabolism, leading to fat reduction.
Recovery Time Reduction
The compound is known to reduce recovery time . This makes it beneficial for athletes and individuals undergoing physical training.
Glucose Metabolism
A study in normal mice showed significant differences in glucose metabolism in the mice being administered the GHRP-6 . This suggests potential applications in managing diabetes or other metabolic disorders.
Memory Enhancement
The same study also indicated potential improvements in memory . This suggests possible applications in treating memory-related disorders or enhancing cognitive function.
Mechanism of Action
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting .
Future Directions
GHRPs, especially as a myocardial reperfusion damage-attenuating candidate, await for a definitive clinical niche . Current innovative treatment approaches relate to personalizing conventional rhGH, developing long-acting GH preparations, the prospect of gene therapy, GH–GH receptor antagonists and, potentially, new indications .
properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOPQAMQAZCJE-SLBOMMQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GHRP-6 Acetate | |
CAS RN |
145177-42-0 | |
Record name | Growth hormone releasing hexapeptide acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF-110679 ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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